molecular formula C9H16N4O B13626696 2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide

2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide

Cat. No.: B13626696
M. Wt: 196.25 g/mol
InChI Key: LKNKHAPEADLHSV-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Histidine: An essential amino acid with an imidazole side chain.

    Metronidazole: An antibiotic and antiprotozoal medication.

    Clotrimazole: An antifungal agent.

Uniqueness

What sets 2-Amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanamide apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-2-methyl-4-(2-methylimidazol-1-yl)butanamide

InChI

InChI=1S/C9H16N4O/c1-7-12-4-6-13(7)5-3-9(2,11)8(10)14/h4,6H,3,5,11H2,1-2H3,(H2,10,14)

InChI Key

LKNKHAPEADLHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C)(C(=O)N)N

Origin of Product

United States

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